1-Ethenyl-2-fluoro-4-methoxybenzene
Overview
Description
1-Ethenyl-2-fluoro-4-methoxybenzene, also known as 2-fluoro-4-methoxy-1-vinylbenzene, is an organic compound with the molecular formula C9H9FO. It is characterized by a benzene ring substituted with a fluoro group at the second position, a methoxy group at the fourth position, and an ethenyl group at the first position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-Ethenyl-2-fluoro-4-methoxybenzene has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays. Its fluorine atom can enhance the binding affinity of certain biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its derivatives are being explored for the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-methoxybenzene with ethylene in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, followed by the attack of the benzene ring to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can be performed using various electrophiles, such as nitronium ion (NO2+), to introduce additional substituents onto the benzene ring.
Major Products Formed:
Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxyacetophenone.
Reduction: Formation of 2-fluoro-4-methoxyethene.
Substitution: Formation of nitro-substituted derivatives, such as 2-fluoro-4-methoxy-1-nitrobenzene.
Mechanism of Action
The mechanism by which 1-ethenyl-2-fluoro-4-methoxybenzene exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific receptors or enzymes.
Comparison with Similar Compounds
1-ethynyl-2-fluoro-4-methoxybenzene
1-fluoro-4-methoxybenzene
2-fluoro-4-methoxybenzoic acid
2-fluoro-4-methoxyacetophenone
Properties
IUPAC Name |
1-ethenyl-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWTKVJKIBUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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